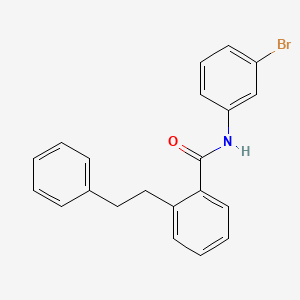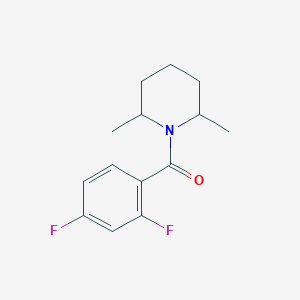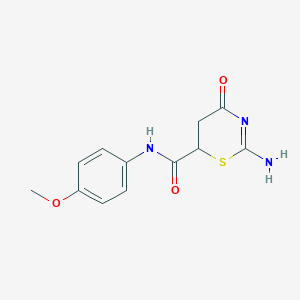![molecular formula C14H17ClN2O4 B5209651 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as Clomazone, is an herbicide used to control grass and broadleaf weeds in various crops. Clomazone belongs to the chemical family of imidazolinones and is widely used in agriculture due to its effectiveness and low toxicity.
作用机制
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione works by inhibiting the synthesis of carotenoids, which are essential pigments that protect plants from the harmful effects of sunlight. Without carotenoids, plants become more susceptible to damage from sunlight and other environmental stressors, leading to stunted growth and reduced yield.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on non-target organisms, including humans and wildlife. However, it can have some toxic effects on aquatic organisms, particularly fish and amphibians. This compound can also have some physiological effects on crops, including reduced growth and yield, as well as changes in leaf morphology and pigmentation.
实验室实验的优点和局限性
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments, including its low toxicity and effectiveness in controlling weeds. However, it can be difficult to obtain and may require specialized equipment and expertise to handle safely. Additionally, its effects on non-target organisms and the environment must be carefully considered when using it in lab experiments.
未来方向
There are several future directions for research on 3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, including:
1. Developing new formulations and application methods to improve its effectiveness and reduce its impact on non-target organisms.
2. Studying its effects on soil microbiota and nutrient cycling to better understand its long-term impact on crop growth and yield.
3. Investigating its potential use as a pre-emergent herbicide in other crops, such as corn and wheat.
4. Exploring its potential as a tool for weed management in organic farming systems.
5. Studying its impact on weed resistance and developing strategies to mitigate this issue.
In conclusion, this compound is an important herbicide used in agriculture to control grass and broadleaf weeds. Its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied. While it has several advantages for use in lab experiments, its impact on non-target organisms and the environment must be carefully considered. There are several future directions for research on this compound, including improving its effectiveness and reducing its impact on non-target organisms, studying its impact on soil microbiota and nutrient cycling, and exploring its potential as a tool for weed management in organic farming systems.
合成方法
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione is synthesized through a multistep process that involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with 4-chlorophenol to form the intermediate 2-(4-chlorophenoxy)-3-hydroxy-4,4-dimethylbutanoic acid. This intermediate is then reacted with hydrazine to form the final product, this compound.
科学研究应用
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its herbicidal properties and its effects on crop growth and yield. It has been found to be effective in controlling grass and broadleaf weeds in various crops, including soybeans, cotton, peanuts, and sugarcane. This compound has also been studied for its potential use as a pre-emergent herbicide, which can prevent the growth of weeds before they emerge from the soil.
属性
IUPAC Name |
3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-9(15)4-6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRPBOJLPYLZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)



![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)


![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5209681.png)